(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol
Description
“(1S)-1-[(2S)-1-Methylpyrrolidin-2-yl]ethanol” is a chiral secondary alcohol with a pyrrolidine ring substituted by a methyl group at the nitrogen atom. Its molecular formula is C₈H₁₇NO, and its exact mass is 143.13 g/mol. The compound features two stereocenters, both in the S configuration, which influence its physicochemical properties and biological interactions. Pyrrolidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and asymmetric synthesis due to their conformational rigidity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZVZTBBCKQEPT-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CCCN1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Ethanol Group: The ethanol group can be introduced via reduction reactions, where ketones or aldehydes are reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to reduce precursors to the desired alcohol.
Enzymatic Synthesis: Employing enzymes to achieve stereoselective synthesis, ensuring the correct chiral configuration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol, also known as (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol, is a chiral alcohol that has potential applications in medicinal chemistry and as a building block in organic synthesis. It has the molecular formula and its CAS number is 1803485-14-4. The compound features a pyrrolidine ring linked to an ethanol moiety, which contributes to its stereochemistry and potential biological activity.
Scientific Research Applications
1-((S)-1-Methylpyrrolidin-2-yl)ethanol has several scientific research applications:
- Chemistry Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the development of chiral catalysts for asymmetric synthesis.
- Biology It is investigated for its potential role in biochemical pathways and as a chiral building block in the synthesis of biologically active compounds. It is also utilized in studies involving enzyme interactions and metabolic pathways.
- Medicine It is explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents. this compound has garnered attention for its potential applications in medicinal chemistry.
- Industry It is utilized in the production of fine chemicals and as a solvent in various industrial processes.
Research indicates that this compound exhibits biological activity and may influence neurotransmitter release and receptor activity, indicating its potential role in modulating cognitive processes. Studies have explored its potential effects on neurotransmitter systems, particularly in relation to cognitive functions and mood regulation. For instance, studies have shown its potential role in mood regulation and cognitive enhancement. Further investigation into its pharmacokinetics and pharmacodynamics is necessary to fully understand its therapeutic potential.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: It can undergo oxidation to form ketones or aldehydes. Reagents like potassium permanganate or chromium trioxide can be used.
- Reduction: It can be reduced further to form different alcohol derivatives. Reagents such as sodium borohydride or lithium aluminum hydride can be used.
- Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide can be used.
Mechanism of Action
The mechanism by which (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the chiral configuration of the compound. The pathways involved often include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, influencing their activity.
Modulation of Receptor Activity: It can modulate the activity of receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of “(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol,” highlighting differences in substituents, physicochemical properties, and applications:
Key Comparisons :
Structural Variations: The target compound’s ethanol group distinguishes it from lactams (e.g., 5-methyl-2-pyrrolidone) and pyridine derivatives (e.g., nicotine analog in ). Substituents on the pyrrolidine nitrogen (methyl, cyclopropylmethyl, methoxyethyl) modulate steric bulk and polarity, impacting solubility and reactivity .
Synthetic Accessibility :
- The cyclopropylmethyl derivative () was synthesized in 86% yield via reductive amination, whereas the methoxyethyl analog () is commercially available. The target compound’s synthesis likely parallels methods in , involving palladium-catalyzed coupling or borohydride reduction.
Physicochemical Properties: The aminoethyl derivative (, 144.22 g/mol) is lighter and more polar than the target compound (143.13 g/mol), suggesting higher aqueous solubility. The methoxyethyl analog (, 159.23 g/mol) has increased lipophilicity due to the ether group.
Applications: Pyrrolidine alcohols are critical intermediates in drug development. For example, [(2S)-1-methylpyrrolidin-2-yl]methanol derivatives are used in kinase inhibitors (), while nicotine analogs () target acetylcholine receptors. Lactams like 5-methyl-2-pyrrolidone () serve as industrial solvents.
Research Findings and Trends
- Pharmacological Potential: Derivatives with nitrogen substituents (e.g., cyclopropylmethyl) show enhanced bioavailability in preclinical studies due to reduced metabolic degradation .
- Stereochemical Impact : The S,S configuration in the target compound may improve binding affinity to enzymes compared to racemic mixtures, as seen in nicotine receptor studies .
Biological Activity
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol is a chiral alcohol that has attracted attention in medicinal chemistry due to its structural features, which include a pyrrolidine ring linked to an ethanol moiety. This compound is recognized for its potential biological activities, particularly in modulating neurotransmitter systems and influencing cognitive functions.
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization of amino alcohols or amino acids.
- Introduction of the Ethanol Group : The ethanol moiety is introduced via reduction reactions, often using sodium borohydride or lithium aluminum hydride.
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : Can form ketones or aldehydes.
- Reduction : May yield different alcohol derivatives.
- Substitution : Participates in nucleophilic substitution reactions.
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The mechanisms include:
- Binding to Active Sites : The compound may influence enzyme activity by binding to their active sites.
- Modulation of Receptor Activity : It can alter receptor signaling pathways, potentially affecting neurotransmitter release and cognitive processes.
Biological Activity and Case Studies
Research indicates that this compound exhibits notable effects on neurotransmitter systems. For instance, studies have shown its potential role in mood regulation and cognitive enhancement.
Table 1: Biological Activity Overview
Pharmacokinetics and Pharmacodynamics
Further investigations into the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound are essential to elucidate its therapeutic potential. Preliminary studies suggest reasonable aqueous solubility but indicate low stability in biological systems, necessitating further optimization for clinical applications.
Comparison with Similar Compounds
The uniqueness of this compound can be highlighted through comparisons with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-2-(1-Methylpyrrolidin-2-yl)ethanol | Similar pyrrolidine structure | Different stereochemistry affecting activity |
| 2-(Pyridin-2-yl)ethanol | Contains a pyridine ring | Varying interaction profiles due to ring differences |
| 3-Hydroxy-N-methylpyrrolidine | Hydroxyl group at a different position | Altered reactivity and potential applications |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol with high enantiomeric purity?
- Methodology :
- Utilize asymmetric synthesis techniques, such as chiral auxiliaries or catalytic enantioselective reduction of ketone intermediates. For example, the compound’s pyrrolidine moiety can be synthesized via stereocontrolled alkylation or cyclization reactions, as seen in structurally related nicotine derivatives (e.g., 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine) .
- Purification via chiral chromatography (e.g., using cellulose-based columns) to resolve enantiomers, as demonstrated in nicotine salt preparations .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodology :
- NMR Spectroscopy : Compare coupling constants and NOE effects with known stereoisomers of related pyrrolidine derivatives .
- X-ray Crystallography : Resolve the absolute configuration using single-crystal analysis, as applied to analogous chiral amines .
- Chiral HPLC : Validate enantiopurity using methods optimized for nicotine analogs, where retention times correlate with stereochemistry .
Q. What are the key physicochemical properties of this compound relevant to solubility and formulation in preclinical studies?
- Methodology :
- Determine logP values experimentally via shake-flask or chromatographic methods to assess lipophilicity.
- Evaluate salt formation (e.g., hydrochloride or ditartrate salts) to enhance aqueous solubility, as seen in nicotine derivatives .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with biological targets (e.g., nicotinic acetylcholine receptors)?
- Methodology :
- Conduct molecular docking studies using crystal structures of receptor-ligand complexes (e.g., PDB entries for nicotine-bound receptors ).
- Compare binding affinities of enantiomers via radioligand displacement assays, noting differences in IC₅₀ values .
Q. What strategies can resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodology :
- Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability.
- Perform meta-analyses of published data, focusing on structural analogs like nicotine to identify trends in receptor subtype selectivity .
Q. How can metabolic pathways of this compound be characterized to identify potential toxic metabolites?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
